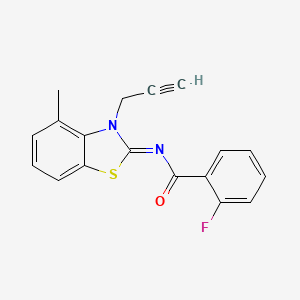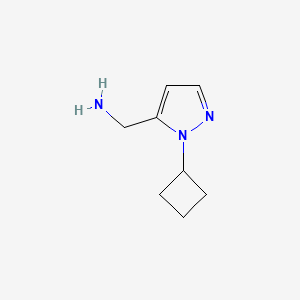![molecular formula C19H17N3O4S B2474728 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941930-30-9](/img/structure/B2474728.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Computational and Pharmacological Evaluations
Compounds related to 1,3,4-oxadiazole derivatives have been computationally and pharmacologically evaluated for various biological activities. These include toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, certain derivatives showed moderate inhibitory effects across assays, with some exhibiting good affinity and efficacy in analgesic and anti-inflammatory contexts, highlighting their potential therapeutic applications (Faheem, 2018).
Antiproliferative Activities
Some 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cells. Notably, certain compounds demonstrated high effectiveness against PC3 cells, with moderate activities against Bcap37 and BGC823 cells, suggesting their potential as cancer therapeutics (Jin et al., 2006).
Antimicrobial and Hemolytic Activity
A series of 2,5-disubstituted 1,3,4-oxadiazole compounds have been explored for their antimicrobial and hemolytic activities. These studies indicate variable antimicrobial effectiveness relative to reference standards, with certain derivatives standing out due to their potent antimicrobial properties and lower cytotoxicity, making them candidates for further biological screening (Gul et al., 2017).
Anticonvulsant Evaluation
Investigations into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have yielded insights into their anticonvulsant activities. Specific compounds have shown significant efficacy in models of seizures, underlining their potential for development into anticonvulsant medications (Nath et al., 2021).
Anti-Salmonella Typhi Activity
The reaction of phenyl acetic acid derivatives has led to the creation of 2-amino-1,3,4-oxadiazole derivatives with notable antibacterial activity against Salmonella typhi. This suggests these compounds' utility in treating infections caused by this pathogen (Salama, 2020).
Enzyme Inhibitory Potential
New sulfonamides with benzodioxane and acetamide moieties have been synthesized to explore their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. This research highlights the potential of these compounds in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Propriétés
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-27-14-5-2-12(3-6-14)10-17(23)20-19-22-21-18(26-19)13-4-7-15-16(11-13)25-9-8-24-15/h2-7,11H,8-10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCCBUSFXVXAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2474647.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2474649.png)

![3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2474651.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2474656.png)

![1,3,6-trimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474659.png)


![N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2474663.png)
![(4-chlorophenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2474664.png)
![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2474666.png)